2,6-Dimethylpyrimidine-4-thiol
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Overview
Description
2,6-Dimethylpyrimidine-4-thiol is an organic compound with the molecular formula C6H8N2S. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 2 and 6, and a thiol group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylpyrimidine-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylpyrimidine with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylpyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methyl groups and the thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2,6-Dimethylpyrimidine-4-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including those involved in oxidative stress response and signal transduction .
Comparison with Similar Compounds
- 4,6-Dimethylpyrimidine-2-thiol
- 2,4-Dimethylpyrimidine-6-thiol
- 2,6-Dimethylpyrimidine-4-amine
Comparison: 2,6-Dimethylpyrimidine-4-thiol is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
2,6-dimethyl-1H-pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKVPGKWYHTMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N=C(N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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